5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl-
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Overview
Description
5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound features a pyrimidine ring substituted with an amino group, a methoxybenzyl group, and a methyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the pyrimidine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of the Methoxybenzyl Group: This step often involves a Friedel-Crafts alkylation reaction where the methoxybenzyl group is attached to the pyrimidine ring.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the methoxybenzyl group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It may also serve as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance its binding affinity to certain molecular targets, while the amino group can participate in hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals, particularly in antifolate drugs.
4-Methoxypyrimidine: Used in the synthesis of various organic compounds.
6-Methylpyrimidine: A precursor in the synthesis of nucleotides and nucleosides.
Uniqueness
5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxybenzyl and amino groups enhances its potential for diverse applications, setting it apart from other pyrimidine derivatives.
Properties
CAS No. |
64678-09-7 |
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Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-[4-amino-2-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C15H18N4O2/c1-9-12(8-13(16)20)15(17)19-14(18-9)7-10-3-5-11(21-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,16,20)(H2,17,18,19) |
InChI Key |
XMELPKVOJZYFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)CC2=CC=C(C=C2)OC)N)CC(=O)N |
Origin of Product |
United States |
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